molecular formula C24H24N2O2 B11047575 1-[(Z)-1-(4-Acetylanilino)methylidene]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2-one

1-[(Z)-1-(4-Acetylanilino)methylidene]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2-one

Cat. No.: B11047575
M. Wt: 372.5 g/mol
InChI Key: QDVHYKOKAYAELP-UHFFFAOYSA-N
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Description

  • This compound is a complex heterocyclic molecule with a fused quinoline and pyrrolo ring system.
  • Its chemical formula is C26H24N2O, and it exhibits interesting structural features due to the presence of both aromatic and heterocyclic moieties.
  • Preparation Methods

    • The synthesis of this compound involves several steps. One common route starts with 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-ones.
    • These are reacted with N,N-dimethylformamide dimethyl acetal, followed by transamination with primary amines. The overall yield ranges from 65% to 83% .
  • Chemical Reactions Analysis

      Reactions: It can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products depend on the reaction conditions and substituents present.

  • Scientific Research Applications

      Chemistry: Used as a building block in the synthesis of more complex molecules.

      Biology: Investigated for potential bioactivity, such as enzyme inhibition or receptor binding.

      Medicine: Explored for its pharmacological properties (e.g., antitumor, antimicrobial, or anti-inflammatory effects).

      Industry: May serve as a precursor in the production of specialty chemicals.

  • Mechanism of Action

    • The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
  • Comparison with Similar Compounds

      Similar Compounds: Other pyrroloquinoline derivatives, such as 4H-pyrrolo[3,2,1-ij]quinolin-2-ones, share structural features.

      Uniqueness: Its specific substituents and stereochemistry distinguish it from related compounds.

    Remember that this compound’s full name is quite a mouthful, but its intricate structure holds promise for scientific exploration!

    Properties

    Molecular Formula

    C24H24N2O2

    Molecular Weight

    372.5 g/mol

    IUPAC Name

    1-[4-[(2-hydroxy-6,9,11,11-tetramethyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7,9-pentaen-3-yl)methylideneamino]phenyl]ethanone

    InChI

    InChI=1S/C24H24N2O2/c1-14-10-19-15(2)12-24(4,5)26-22(19)20(11-14)21(23(26)28)13-25-18-8-6-17(7-9-18)16(3)27/h6-13,28H,1-5H3

    InChI Key

    QDVHYKOKAYAELP-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC2=C3C(=C1)C(=CC(N3C(=C2C=NC4=CC=C(C=C4)C(=O)C)O)(C)C)C

    Origin of Product

    United States

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